molecular formula C19H21NOS B262449 N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine

N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine

カタログ番号 B262449
分子量: 311.4 g/mol
InChIキー: NBNPVRZHUPMVQS-BOPFTXTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine, also known as DBO-83, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBO-83 belongs to the class of dibenzothiepin derivatives and has been found to exhibit various biological activities.

作用機序

The mechanism of action of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine is not fully understood. However, studies have shown that the compound inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety. This compound has also been found to inhibit the activity of MAO-A, which is an enzyme that breaks down neurotransmitters. By inhibiting the activity of MAO-A and SERT, this compound increases the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to decrease the levels of corticosterone, a stress hormone, in animal models. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. The compound has been found to have antioxidant properties and can reduce oxidative stress in the brain.

実験室実験の利点と制限

N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has several advantages for lab experiments. The compound has been found to be highly selective for MAO-A and SERT, which makes it a useful tool for studying the role of these targets in depression and anxiety disorders. This compound has also been found to have good oral bioavailability and can be administered orally to animals. However, the compound has some limitations for lab experiments. This compound is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. The compound may also have off-target effects that need to be considered in experimental design.

将来の方向性

There are several future directions for the study of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine. One direction is to investigate the potential of the compound for the treatment of depression and anxiety disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another direction is to investigate the potential of this compound for the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. The compound has been found to have anticonvulsant and neuroprotective properties, which make it a promising candidate for these indications. Finally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications for the treatment of depression, anxiety, epilepsy, and Alzheimer's disease. The compound has been found to exhibit various biological activities, including antidepressant, anxiolytic, anticonvulsant, and neuroprotective properties. This compound inhibits the reuptake of serotonin and norepinephrine and inhibits the activity of MAO-A, which may contribute to its therapeutic effects. Further studies are needed to determine the safety and efficacy of this compound in humans and to optimize its synthesis method for large-scale production.

合成法

The synthesis of N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine involves the reaction of dibenzothiepin with 3-bromo-1-propanol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with dimethylamine to obtain this compound. The synthesis method has been optimized to increase the yield and purity of the compound.

科学的研究の応用

N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic activities in animal models. The compound has also been shown to have anticonvulsant properties and can reduce seizures in mice. This compound has been found to be a potent inhibitor of monoamine oxidase A (MAO-A) and serotonin transporter (SERT), which are important targets for the treatment of depression and anxiety disorders.

特性

分子式

C19H21NOS

分子量

311.4 g/mol

IUPAC名

(3Z)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine

InChI

InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-

InChIキー

NBNPVRZHUPMVQS-BOPFTXTBSA-N

異性体SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CS(=O)C3=CC=CC=C31

SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31

正規SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。